molecular formula C10H13BrO B2503363 1-Bromo-4-(butan-2-yloxy)benzene CAS No. 103323-60-0

1-Bromo-4-(butan-2-yloxy)benzene

Cat. No.: B2503363
CAS No.: 103323-60-0
M. Wt: 229.117
InChI Key: WRGSCINCRHLIPC-UHFFFAOYSA-N
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Description

1-Bromo-4-(butan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic ether, where a bromine atom is substituted at the para position of a benzene ring, and a butan-2-yloxy group is attached to the same ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(butan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 4-bromophenol reacts with 2-bromobutane in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(butan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(butan-2-yloxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(butan-2-yloxy)benzene is unique due to the presence of the butan-2-yloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-4-butan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGSCINCRHLIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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